REACTION_CXSMILES
|
C(N=C=O)(=O)C1C=CC=CC=1.NC1ON=C(C)N=1.NC1SC(SCC2C3C(=CC=CC=3)C=CC=2)=NN=1.[N+](C1C=CC(C2ON=C(C(F)(F)F)N=2)=CC=1)([O-])=O.NC1C=CC=CC=1.[Cl:62][C:63]1[C:72]2[C:67](=[CH:68][CH:69]=[CH:70][CH:71]=2)[C:66]([N+:73]([O-])=O)=[CH:65][CH:64]=1>>[NH2:73][C:66]1[C:67]2[C:72](=[CH:71][CH:70]=[CH:69][CH:68]=2)[C:63]([Cl:62])=[CH:64][CH:65]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C2=CC=CC=C12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NO1)C
|
Name
|
Compound 82
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1SC(=NN1)SCC1=CC=CC2=CC=CC=C12
|
Name
|
Compound 38
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C1=NC(=NO1)C(F)(F)F
|
Name
|
Compound 50
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C2=CC=CC=C12)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |